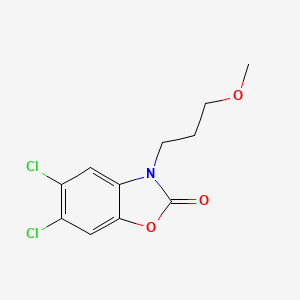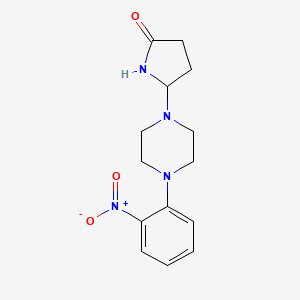
5-(4-(2-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5-(4-(2-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of donor-acceptor cyclopropanes with primary amines, followed by lactamization and dealkoxycarbonylation . This method is advantageous due to its broad applicability and the ability to use a variety of substituted anilines, benzylamines, and other primary amines.
Análisis De Reacciones Químicas
5-(4-(2-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lewis acids for catalysis and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has been studied for its antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It has shown promising results in both in vitro and in vivo studies, making it a potential candidate for the development of new antibacterial agents . Additionally, the compound’s structure allows for modifications that can lead to the development of other biologically active molecules with target selectivity .
Mecanismo De Acción
The mechanism of action of 5-(4-(2-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to involve similar mechanisms.
Comparación Con Compuestos Similares
5-(4-(2-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one can be compared with other phenylpiperazine derivatives, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide and triazole-pyrimidine hybrids. These compounds also exhibit significant biological activities, including neuroprotective and anti-inflammatory properties
Similar Compounds
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- Triazole-pyrimidine hybrids
- 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives
Propiedades
Número CAS |
91703-27-4 |
|---|---|
Fórmula molecular |
C14H18N4O3 |
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
5-[4-(2-nitrophenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H18N4O3/c19-14-6-5-13(15-14)17-9-7-16(8-10-17)11-3-1-2-4-12(11)18(20)21/h1-4,13H,5-10H2,(H,15,19) |
Clave InChI |
IKWNKXJUZBPYPU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12898620.png)
![4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid](/img/structure/B12898627.png)
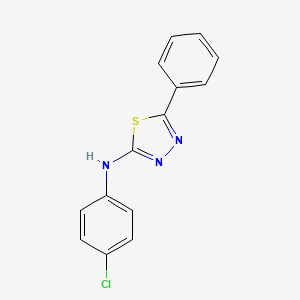

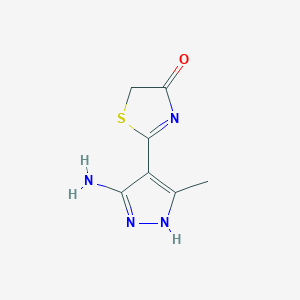
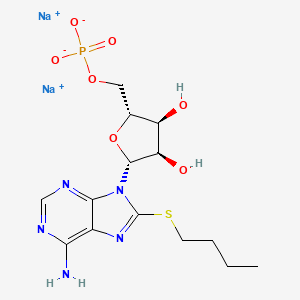
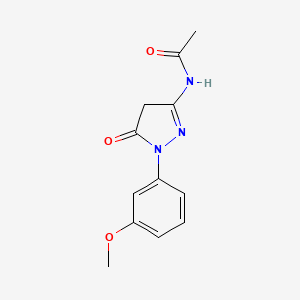
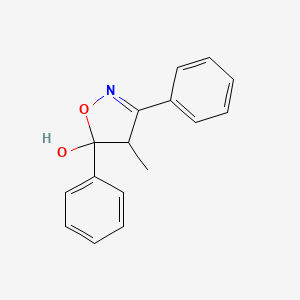
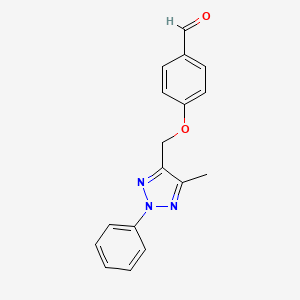
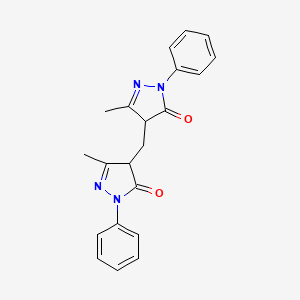
![Benzoic acid, 3-[3-(6-fluoro-3-pyridinyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12898672.png)
![3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12898673.png)
